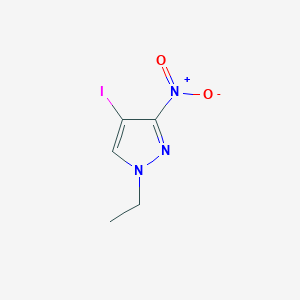

1-ethyl-4-iodo-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodo-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTHELXNZNBHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 4 Iodo 3 Nitro 1h Pyrazole and Its Precursors

Synthesis of Key Pyrazole (B372694) Intermediates

The foundational step in the synthesis of 1-ethyl-4-iodo-3-nitro-1H-pyrazole is the formation of the N-ethylpyrazole precursor. This is typically achieved through the alkylation of pyrazole with an ethylating agent. Following the successful N-ethylation, the subsequent challenge lies in the regioselective introduction of the nitro group at the C3 position, which is a critical step in forming the 1-ethyl-3-nitropyrazole intermediate.

Regioselective Nitration of Pyrazole Ring Systems

The introduction of a nitro group onto the pyrazole ring is a crucial transformation. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring. For the synthesis of 1-ethyl-4-iodo-3-nitro-1H-pyrazole, the key intermediate is 1-ethyl-3-nitropyrazole. The formation of this intermediate can be approached through direct C-nitration of 1-ethylpyrazole (B1297502) or via N-nitration of pyrazole followed by rearrangement and subsequent N-ethylation.

Direct C-nitration of N-substituted pyrazoles can be a challenging endeavor due to the potential for the formation of regioisomers. The nitration of 1-methylpyrazole (B151067), a close analog of 1-ethylpyrazole, with a mixture of nitric acid and sulfuric acid is known to yield a mixture of products. However, specific nitrating agents and conditions can favor the formation of the desired 3-nitro isomer. For instance, the use of a nitrating mixture of nitric acid and acetic anhydride (B1165640) on 1-methylpyrazole has been reported to yield 1-methyl-3-nitropyrazole researchgate.net. It is inferred that similar conditions could be applied to 1-ethylpyrazole.

Another approach involves the use of milder nitrating agents. Research has shown that Vilsmeier-Haack reagents (e.g., DMF/POCl₃) in the presence of nitrates like KNO₃ can achieve regioselective nitration of aromatic compounds under conventional or microwave-assisted conditions semanticscholar.org. While not specifically documented for 1-ethylpyrazole, this method presents a potential route for the synthesis of 1-ethyl-3-nitropyrazole.

The following table summarizes representative conditions for the direct C-nitration of N-alkylpyrazoles based on analogous reactions.

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |

| 1-Methylpyrazole | HNO₃/Ac₂O | Acetic Acid | - | 1-Methyl-3-nitropyrazole | 85.5 | researchgate.net |

| Pyrazole | HNO₃/H₂SO₄ | - | - | 3,4-Dinitropyrazole | 41 | researchgate.net |

Table 1: Direct C-Nitration of N-Alkylpyrazoles

An alternative strategy to obtain 3-nitropyrazoles involves the N-nitration of pyrazole itself to form N-nitropyrazole, which can then undergo thermal rearrangement to yield 3-nitropyrazole researchgate.net. This 3-nitropyrazole can then be N-ethylated to produce 1-ethyl-3-nitropyrazole. The rearrangement of N-nitropyrazole to 3-nitropyrazole is a well-established reaction, often carried out at elevated temperatures researchgate.net. The subsequent N-alkylation of 3-nitropyrazole with an ethylating agent such as ethyl sulfate (B86663) in the presence of a base would yield the desired 1-ethyl-3-nitropyrazole.

Recent studies have also explored the synthesis of various nitropyrazole derivatives, including those with potential applications as energetic materials, which often involve N-nitration and rearrangement steps researchgate.netmdpi.com.

The table below outlines the two-step process involving N-nitration and rearrangement.

| Step | Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

| 1 | Pyrazole | HNO₃/Ac₂O/HAc | - | N-Nitropyrazole | 85.5 | researchgate.net |

| 2 | N-Nitropyrazole | Heat | High Temperature | 3-Nitropyrazole | 92.8 | researchgate.net |

Table 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement

Directed Iodination Protocols for Pyrazole Core

With the successful synthesis of 1-ethyl-3-nitropyrazole, the final step is the regioselective introduction of an iodine atom at the C4 position. The presence of the deactivating nitro group at C3 and the activating ethyl group at N1 will influence the regioselectivity of this electrophilic substitution.

Electrophilic iodination of pyrazoles typically occurs at the C4 position, which is the most electron-rich position in the absence of strong directing groups. In the case of 1-ethyl-3-nitropyrazole, the C4 position remains the most favorable site for electrophilic attack. Various reagents can be employed for this transformation. A reagent system of iodine monochloride and silver sulfate in sulfuric acid has been shown to effectively iodinate 1-methyl-3-nitropyrazole at the C4 position under mild conditions to yield 4-iodo-1-methyl-3-nitropyrazole researchgate.net. It is highly probable that this method can be successfully applied to 1-ethyl-3-nitropyrazole.

The following table presents conditions for the electrophilic iodination of a related nitropyrazole.

| Starting Material | Iodinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1-Methyl-3-nitropyrazole | ICl/Ag₂SO₄ | H₂SO₄ | 20 | 4-Iodo-1-methyl-3-nitropyrazole | - | researchgate.net |

Table 3: Electrophilic Iodination of 1-Methyl-3-nitropyrazole

Oxidative iodination systems provide a greener and often more efficient alternative for the iodination of aromatic compounds. A system of iodine and hydrogen peroxide in water has been successfully used for the 4-iodination of various substituted pyrazoles researchgate.net. This method is attractive due to the formation of water as the only byproduct.

Another effective system involves the use of iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant sciencemadness.org. This method has been shown to be effective for the iodination of pyrazoles, even those bearing electron-withdrawing groups. The iodination of 1-ethylpyrazole using a KI-KIO₃ system in a heterophase medium has also been reported with high yields of the 4-iodo derivative researchgate.net.

The table below summarizes conditions for oxidative iodination of pyrazoles.

| Starting Material | Iodinating System | Solvent | Conditions | Product | Yield (%) | Reference |

| Substituted Pyrazoles | I₂/H₂O₂ | Water | - | 4-Iodopyrazoles | Good to Excellent | researchgate.net |

| Pyrazole | I₂/CAN | MeCN | r.t. to reflux | 4-Iodopyrazole (B32481) | - | sciencemadness.org |

| 1-Ethylpyrazole | KI/KIO₃/H₂SO₄ | H₂O/CHCl₃ | - | 1-Ethyl-4-iodopyrazole | 80-97 | researchgate.net |

| 3-Nitropyrazole | I₂/KIO₃/H₂SO₄ | H₂O/CCl₄ | 80-85 °C, 21h | 4-Iodo-3-nitropyrazole | 86 | researchgate.net |

Table 4: Oxidative Iodination of Pyrazoles

Formation of the Pyrazole Ring with Specific Substitution Patterns

The creation of the pyrazole core with the required iodo and nitro groups at the C4 and C3 positions, respectively, can be approached through classical heterocyclic chemistry techniques, primarily cyclocondensation and cycloaddition reactions.

The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govmdpi.combeilstein-journals.org This reaction acts as a cornerstone for creating a wide array of substituted pyrazoles.

The general mechanism involves the reaction of a hydrazine with a β-diketone, which can result in a mixture of two regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack and the subsequent cyclization and dehydration steps. mdpi.commdpi.com The regioselectivity of this reaction is heavily influenced by the steric and electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov For instance, when an aryl group and an alkyl group are present on the dicarbonyl compound, the reaction often favors one regioisomer significantly. nih.gov

To obtain the 4-iodo-3-nitro-1H-pyrazole precursor, one could envision starting with a suitably substituted 1,3-dicarbonyl compound. The direct iodination and nitration of the pyrazole ring itself is also a viable pathway. The iodination of pyrazoles can be achieved electrochemically or through chemical methods. researchgate.net For example, 4-iodo-3-nitropyrazole has been synthesized with an 86% yield via chemical iodination. researchgate.net Another approach involves the nitration of a pre-existing 4-iodopyrazole. nih.gov

The synthesis of pyrazoles can also be enhanced using iodine as a halogenating agent which facilitates the cyclization process. nih.gov For example, the reaction of ethyl acetoacetate (B1235776) with oxamic acid thiohydrazide in the presence of iodine and a catalytic amount of TsOH afforded a pyrazole derivative in good yield. nih.gov

[3+2] Dipolar cycloaddition reactions provide another powerful route to substituted pyrazoles. mdpi.com These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. Nitrile imines, often generated in situ from hydrazonoyl chlorides, are common 1,3-dipoles used for pyrazole synthesis. scispace.comrsc.org

This methodology allows for the construction of multi-substituted pyrazoles with good control over regioselectivity. For instance, a highly efficient potassium carbonate-mediated [3+2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes has been developed to produce 1,3,4,5-tetrasubstituted pyrazoles. scispace.comrsc.org Another example is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which offers high regioselectivity. acs.org By carefully selecting the starting materials (the 1,3-dipole and the dipolarophile), it is possible to construct a pyrazole ring with the desired substitution pattern necessary for the synthesis of 1-ethyl-4-iodo-3-nitro-1H-pyrazole.

N-Alkylation Strategies for Introducing the 1-Ethyl Moiety

Once the 4-iodo-3-nitro-1H-pyrazole precursor is obtained, the final step is the introduction of the ethyl group at the N1 position. The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to a mixture of N1 and N2 isomers.

Achieving regioselective N1-ethylation is critical. The presence of substituents on the pyrazole ring can direct the incoming alkyl group. Steric hindrance is a major factor; the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. acs.org In the case of 3-substituted pyrazoles, N1-alkylation is often favored. acs.org For the 4-iodo-3-nitro-1H-pyrazole precursor, the nitro group at position 3 would sterically hinder the N2 position, thus favoring alkylation at the N1 position.

Various methods for N-alkylation of pyrazoles have been developed, including using alkyl halides under basic conditions, Mitsunobu reactions, and transition-metal-catalyzed processes. semanticscholar.org A catalyst-free Michael reaction has been reported for the highly regioselective N1-alkylation of pyrazoles, achieving an N1/N2 ratio greater than 99.9:1. nih.govacs.org

Protecting groups are often employed in pyrazole synthesis to control regioselectivity and improve yields. The ethoxyethyl group is a notable example used in the synthesis of related compounds. A study on the synthesis of substituted-3-iodo-1H-pyrazole derivatives utilized an ethoxyethyl protecting group. arkat-usa.org Specifically, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole was synthesized by protecting 4-iodo-3-nitro-1H-pyrazole with ethyl vinyl ether. This protected intermediate can then be deprotected and subsequently alkylated, or the protecting group itself can sometimes be replaced in a substitution reaction. arkat-usa.org

The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group has also been shown to be effective. A "SEM switch" strategy allows for the transposition of the protecting group from one nitrogen to the other, enabling regioselective functionalization at different positions of the pyrazole ring before N-alkylation. nih.govresearchgate.net Boc-protected hydrazines have also been used in multicomponent reactions to synthesize N-arylpyrazoles, where the Boc group is cleaved before the final cyclocondensation. nih.gov

The fidelity of N-alkylation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent.

A study on the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst demonstrated the importance of the catalyst and solvent. semanticscholar.orgmdpi.com Camphorsulfonic acid (CSA) as a catalyst in 1,2-dichloroethane (B1671644) (DCE) was found to be optimal for the alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate.

Table 1: Optimization of Pyrazole N-Alkylation Conditions

| Entry | Promoter (mol %) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 1,2-DCE | 24 | Trace |

| 2 | TfOH (20) | 1,2-DCE | 24 | 45 |

| 3 | Tf2N (20) | 1,2-DCE | 24 | 55 |

| 4 | BF3-OEt2 (20) | 1,2-DCE | 24 | 49 |

| 5 | CSA (20) | 1,2-DCE | 24 | 77 |

| 6 | CSA (20) | CH3CN | 24 | 61 |

| 7 | CSA (20) | Toluene | 24 | 55 |

| 8 | CSA (20) | 1,2-DCE | 4 | 75 |

Data adapted from a study on the acid-catalyzed N-alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate. semanticscholar.org

For base-mediated alkylations, the combination of K₂CO₃ in DMSO has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles. acs.org The optimization of a magnesium-catalyzed N2-regioselective alkylation found that MgBr₂ provided the best balance of yield and regioselectivity. thieme-connect.com While this particular study focused on N2-alkylation, it highlights the principle that the choice of metal catalyst and base is crucial for controlling the outcome of the reaction.

Integrated Synthetic Routes to 1-ethyl-4-iodo-3-nitro-1H-pyrazole

The construction of 1-ethyl-4-iodo-3-nitro-1H-pyrazole can be approached through different synthetic strategies. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

Convergent and Linear Synthesis Pathways

Linear Synthesis:

A linear synthetic approach is the most common and logical strategy for the preparation of 1-ethyl-4-iodo-3-nitro-1H-pyrazole. This method involves the sequential modification of a pyrazole starting material. A plausible and frequently utilized linear route commences with the nitration of a pyrazole, followed by iodination, and finally N-alkylation.

One documented precursor synthesis starts with 4-iodo-3-nitro-1H-pyrazole. arkat-usa.org The synthesis of this key intermediate can be achieved through the nitration of 4-iodopyrazole. nih.gov The final step in this linear sequence is the N-ethylation of 4-iodo-3-nitro-1H-pyrazole. While specific conditions for the ethylation of this particular substrate are not extensively detailed in the provided search results, general N-alkylation methods for pyrazoles are well-established. These typically involve the use of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base deprotonates the pyrazole nitrogen, forming a pyrazolate anion that then acts as a nucleophile, attacking the ethylating agent. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, favoring the N1 position.

A closely related synthesis that supports this proposed linear pathway is the preparation of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole. arkat-usa.org In this case, 4-iodo-3-nitro-1H-pyrazole was protected with ethyl vinyl ether. This suggests that the pyrazole nitrogen in 4-iodo-3-nitro-1H-pyrazole is available for functionalization. To obtain the target compound, this protecting group would need to be removed, followed by a specific ethylation step.

Convergent Synthesis:

A convergent synthesis strategy involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For a relatively small molecule like 1-ethyl-4-iodo-3-nitro-1H-pyrazole, a convergent approach is generally less common and potentially less efficient than a linear one.

A hypothetical convergent route could involve the synthesis of two key fragments: 1-ethyl-3-nitropyrazole and an iodinating agent. The final step would be the regioselective iodination of 1-ethyl-3-nitropyrazole at the 4-position. However, controlling the regioselectivity of this iodination could be challenging, and this pathway is not explicitly described in the available literature for this specific target molecule. General methods for the iodination of pyrazoles do exist and could potentially be adapted. organic-chemistry.org

Considering the available information, the linear pathway starting from a pre-functionalized pyrazole appears to be the more practical and documented approach.

Evaluation of Step Economy and Overall Yield

Linear Synthesis Evaluation:

The proposed linear synthesis of 1-ethyl-4-iodo-3-nitro-1H-pyrazole, starting from a commercially available or readily synthesized pyrazole derivative, is a relatively straightforward sequence.

Step 1: Nitration. The nitration of pyrazoles can proceed with good yields, although the reaction conditions need to be carefully controlled to avoid side reactions.

Step 2: Iodination. The iodination of the pyrazole ring can also be efficient. For instance, the synthesis of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole from 4-iodo-3-nitro-1H-pyrazole was reported with an 80% yield for the protection step. arkat-usa.org

Step 3: N-Ethylation. The yield of the N-alkylation step can vary significantly depending on the substrate and the reaction conditions. The presence of both a nitro group (electron-withdrawing) and an iodo group can influence the nucleophilicity of the pyrazole nitrogen.

Convergent Synthesis Evaluation:

The following table provides a hypothetical comparison of the two approaches, highlighting the key considerations for each.

| Parameter | Linear Synthesis | Convergent Synthesis |

| Plausibility | High, supported by synthesis of related compounds. | Low, less common for this type of molecule. |

| Key Challenge | Optimizing N-ethylation conditions for the specific substrate. | Achieving high regioselectivity in the final iodination step. |

| Step Economy | Generally favorable for smaller molecules. | Can be advantageous for complex molecules, but likely not in this case. |

| Overall Yield | Dependent on the yield of each sequential step. | Highly dependent on the efficiency and selectivity of the final coupling/iodination step. |

Advanced Spectroscopic and Crystallographic Characterization of 1 Ethyl 4 Iodo 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 1-ethyl-4-iodo-3-nitro-1H-pyrazole. The expected spectrum would show distinct signals for the ethyl group and the pyrazole (B372694) ring proton.

Ethyl Group: The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The integration of these signals would correspond to a 2:3 ratio. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet arises from the coupling of the methyl protons with the two adjacent methylene protons.

Pyrazole Ring Proton: The pyrazole ring has one proton at the C5 position. This proton would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronic effects of the substituents on the ring.

Hypothetical ¹H NMR Data Table: (Note: This table is a hypothetical representation and is not based on experimental data.)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Quartet | 2H | N-CH2-CH3 |

| Value | Singlet | 1H | C5-H |

| Value | Triplet | 3H | N-CH2-CH3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy would identify all the unique carbon environments in the molecule. For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

Pyrazole Ring Carbons: Three signals would correspond to the carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts of these carbons would be significantly affected by the attached substituents (nitro group, iodine atom, and the N-ethyl group). The carbon bearing the iodine (C4) would show a characteristic upfield shift due to the heavy atom effect. The carbon attached to the nitro group (C3) would likely be shifted downfield.

Ethyl Group Carbons: Two signals would correspond to the ethyl group carbons (-CH2- and -CH3).

Hypothetical ¹³C NMR Data Table: (Note: This table is a hypothetical representation and is not based on experimental data.)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| Value | C3 |

| Value | C5 |

| Value | N-CH2-CH3 |

| Value | C4 |

| Value | N-CH2-CH3 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regiochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the pyrazole C5-H and the ethyl group's -CH2- and -CH3.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1-ethyl-4-iodo-3-nitro-1H-pyrazole with high precision. This allows for the calculation of its elemental formula, confirming the presence of carbon, hydrogen, iodine, nitrogen, and oxygen in the correct proportions. The molecular formula for 1-ethyl-4-iodo-3-nitro-1H-pyrazole is C5H6IN3O2, with a calculated molecular weight of approximately 267.96 g/mol . bldpharm.com

Hypothetical HRMS Data Table: (Note: This table is a hypothetical representation and is not based on experimental data.)

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Value | Value |

Analysis of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. Analysis of the fragmentation pattern of 1-ethyl-4-iodo-3-nitro-1H-pyrazole would help to confirm the arrangement of the atoms. Expected fragmentation pathways could include the loss of the ethyl group, the nitro group, or the iodine atom, leading to characteristic fragment ions.

Hypothetical Fragmentation Data Table: (Note: This table is a hypothetical representation and is not based on experimental data.)

| Fragment Ion m/z | Possible Fragment Structure/Loss |

|---|---|

| Value | [M - NO2]⁺ |

| Value | [M - C2H5]⁺ |

| Value | [M - I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of 1-ethyl-4-iodo-3-nitro-1H-pyrazole displays a series of characteristic absorption bands that confirm the presence of its key structural features: the pyrazole ring, the ethyl group, the nitro group, and the iodine substituent.

The nitro group (NO₂) typically exhibits two strong and distinct stretching vibrations. In aromatic nitro compounds, the asymmetric stretching vibration is generally observed in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration appears between 1360-1290 cm⁻¹. For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, these bands are expected to be prominent, confirming the presence of the nitro substituent on the pyrazole ring.

The vibrations associated with the pyrazole ring itself, including C=N and C=C stretching, contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹. The C-H stretching vibrations of the ethyl group are anticipated in the 2980-2850 cm⁻¹ region. The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹, which is a characteristic region for iodo-substituted aromatic compounds.

A summary of the expected characteristic IR absorption bands for 1-ethyl-4-iodo-3-nitro-1H-pyrazole is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 |

| Alkyl C-H (ethyl) | Stretch | 2980 - 2870 |

| Pyrazole Ring | C=N, C=C Stretch | 1500 - 1400 |

| Carbon-Iodine (C-I) | Stretch | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Regiochemistry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, this technique would unambiguously confirm the regiochemistry of the substituents on the pyrazole ring, verifying that the ethyl group is attached to the N1 position, the nitro group to the C3 position, and the iodine atom to the C4 position. The planarity of the pyrazole ring is a key feature of its structure.

Studies on related substituted pyrazoles have shown that the pyrazole ring generally adopts a planar conformation. researchgate.net The bond lengths and angles within the pyrazole ring are consistent with its aromatic character. The presence of both electron-donating (ethyl) and electron-withdrawing (nitro, iodo) substituents can lead to minor distortions in the ring geometry.

A hypothetical set of crystallographic data for 1-ethyl-4-iodo-3-nitro-1H-pyrazole, based on known structures of similar pyrazole derivatives, is presented below. researchgate.netresearchgate.net

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1010 |

| Z | 4 |

Analysis of Intramolecular and Intermolecular Interactions within the Crystal Lattice

The packing of molecules in a crystal is governed by a network of intramolecular and intermolecular interactions. In the case of 1-ethyl-4-iodo-3-nitro-1H-pyrazole, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice.

Intramolecular Interactions: The proximity of the substituents on the pyrazole ring can lead to intramolecular interactions. For instance, there might be steric repulsion between the bulky iodine atom and the adjacent nitro group, which could influence the torsion angles of these groups relative to the pyrazole ring.

Intermolecular Interactions: The solid-state structure of pyrazole derivatives is often characterized by various intermolecular interactions, including hydrogen bonds and halogen bonds. Although 1-ethyl-4-iodo-3-nitro-1H-pyrazole lacks a traditional hydrogen bond donor (like an N-H group), weak C-H···O hydrogen bonds involving the ethyl group and the oxygen atoms of the nitro group on neighboring molecules are possible.

Reactivity and Mechanistic Investigations of 1 Ethyl 4 Iodo 3 Nitro 1h Pyrazole

Electronic Effects of Iodo and Nitro Substituents on Pyrazole (B372694) Ring Reactivity

The reactivity of the pyrazole ring in 1-ethyl-4-iodo-3-nitro-1H-pyrazole is fundamentally governed by the potent electronic influence of its substituents. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which creates distinct regions of electron density. encyclopedia.pub The introduction of a nitro group at the C3 position and an iodo group at the C4 position dramatically alters this electronic landscape.

The nitro group (NO₂) is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. nih.govresearchgate.net Its presence at the C3 position significantly depletes the electron density of the pyrazole ring, rendering the entire heterocyclic system electron-deficient. This deactivation is a critical factor in determining the molecule's reaction pathways. chim.itgwu.edu

Electrophilic Substitution Reactivity at Pyrazole Positions

In unsubstituted pyrazoles, electrophilic substitution typically occurs preferentially at the C4 position, which is the most electron-rich carbon atom. rrbdavc.orgcdnsciencepub.compharmaguideline.com However, in 1-ethyl-4-iodo-3-nitro-1H-pyrazole, this position is already blocked by the iodine atom. Furthermore, the strong deactivating effect of the C3-nitro group makes the pyrazole ring highly resistant to further electrophilic attack. Any potential electrophilic substitution at the remaining C5 position would be extremely sluggish and require harsh reaction conditions due to the profound electron deficiency of the ring system.

Nucleophilic Attack Susceptibility at Pyrazole Positions

The significant electron deficiency induced by the C3-nitro group makes the pyrazole ring highly susceptible to nucleophilic attack. chim.itmdpi.com This enhanced reactivity towards nucleophiles opens pathways for nucleophilic aromatic substitution (SNA) reactions. Research on related nitropyrazoles has shown that they can undergo substitution, sometimes in a "cine" substitution pattern where the incoming nucleophile attacks a position adjacent to the leaving group. acs.orgarkat-usa.org In 1-ethyl-4-iodo-3-nitro-1H-pyrazole, the electron-withdrawing nitro group activates the ring for nucleophilic attack, potentially at the C5 position or leading to the displacement of one of the existing substituents, depending on the nature of the nucleophile and reaction conditions. Studies on 1,4-dinitropyrazole have demonstrated its reactions with various N-nucleophiles, leading to either ring-opening or cine substitution products. arkat-usa.org

Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C4 position makes 1-ethyl-4-iodo-3-nitro-1H-pyrazole an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive in catalytic cycles involving palladium or other transition metals, providing a reliable method for constructing new carbon-carbon bonds at this specific position. beilstein-journals.orgresearchgate.net This synthetic versatility is a cornerstone of its utility in medicinal chemistry and materials science.

Sonogashira Cross-Coupling Reactions at the Iodo Position for Alkyne Introduction

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is highly efficient for iodinated substrates and proceeds under mild conditions. nih.gov 4-Iodopyrazoles are known to be effective substrates in Sonogashira couplings, enabling the introduction of various alkyne moieties. researchgate.netnih.govrsc.org

Notably, a study on the Sonogashira reaction of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, a closely related analogue, demonstrated successful cross-coupling with phenylacetylene (B144264) to yield the corresponding phenylethynyl product in 58% yield. arkat-usa.org This highlights the feasibility of applying this methodology directly to 1-ethyl-4-iodo-3-nitro-1H-pyrazole.

Table 1: Representative Sonogashira Coupling of a Substituted 4-Iodo-3-nitropyrazole

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref. |

|---|

Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Alkenyl Group Introduction

The Suzuki-Miyaura coupling reaction is one of the most widely used C-C bond-forming reactions, involving the palladium-catalyzed reaction of an organohalide with a boronic acid or its ester. nih.gov The reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. 4-Iodopyrazoles serve as excellent starting materials for Suzuki-Miyaura reactions. nih.govrsc.orgumich.edu The N-ethyl protection on the target molecule circumvents potential complications that can arise with unprotected N-H azoles, which can sometimes inhibit the catalyst. nih.gov This reaction provides a direct route to synthesize 4-aryl or 4-alkenyl-3-nitropyrazoles, which are valuable scaffolds in drug discovery.

Table 2: Representative Suzuki-Miyaura Coupling of a Substituted 4-Iodopyrazole (B32481)

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-p-tolyl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, 85 °C | 56% | nih.gov |

Negishi Cross-Coupling Reactions for Alkyl/Aryl Introduction

The Negishi cross-coupling reaction utilizes organozinc reagents to couple with organohalides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds with high efficiency and stereospecificity. The use of 4-iodopyrazoles in Negishi couplings has been documented, demonstrating its utility for introducing a diverse range of substituents. beilstein-journals.org This method is particularly valuable for incorporating alkyl chains, a transformation that can be challenging for other cross-coupling methods. The reaction of 4-iodopyrazoles with different organozinc derivatives proceeds smoothly to furnish the desired tetrasubstituted pyrazoles in variable but often good yields. beilstein-journals.org

Table 3: Representative Negishi Coupling of Substituted 4-Iodopyrazoles

| Entry | Pyrazole Substrate | Organozinc Reagent | Catalyst | Conditions | Yield | Ref. |

|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-phenyl-3,5-di(pyridin-2-yl)-1H-pyrazole | (Pyridin-2-yl)zinc chloride | PdCl₂(dppf) | THF, reflux | 87% | beilstein-journals.org |

Chemoselectivity in Transformations of Poly-Substituted Pyrazoles

The presence of multiple functional groups on the pyrazole ring raises the question of chemoselectivity, where a reagent can react with one functional group in preference to others. In poly-substituted pyrazoles like 1-ethyl-4-iodo-3-nitro-1H-pyrazole, the electronic and steric properties of the substituents dictate the outcome of chemical transformations. researchgate.netnih.gov

The iodine atom at the C4 position is a key site for functionalization. However, the reactivity of other positions, particularly the C5 position, can be exploited selectively. For instance, palladium-catalyzed direct C-H arylation has been shown to be highly chemoselective for the C5 position of N-substituted 4-halopyrazoles. In these reactions, a phosphine-free catalytic system, such as palladium(II) acetate (B1210297) in the presence of a base like potassium acetate, can be used. rsc.org Notably, the carbon-iodine bond at the C4 position remains intact during this C-H activation process, allowing for subsequent transformations at the iodo-substituted position. rsc.org This demonstrates that the C-H bond at the C5 position can be more reactive than the C-I bond under specific catalytic conditions.

The Sonogashira cross-coupling reaction also highlights the chemoselectivity of iodopyrazoles. Studies on the N-protected analogue, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, have shown that it successfully undergoes coupling with phenylacetylene to yield the corresponding 4-(phenylethynyl) derivative in moderate yields. arkat-usa.org This reactivity underscores the ability to selectively functionalize the C4 position without disturbing the nitro group, which might be susceptible to reduction under different conditions. The choice of reaction conditions and catalysts is therefore crucial in directing the transformation to the desired functional group. arkat-usa.orgresearchgate.net

Organometallic Reactions (e.g., Grignard Reagent Applications)

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com In the context of 1-ethyl-4-iodo-3-nitro-1H-pyrazole, the iodo-substituent provides a handle for such reactions. The reaction of iodopyrazoles with Grignard reagents can lead to the formation of pyrazole-metal intermediates, which can then be trapped with electrophiles. arkat-usa.orgresearchgate.net

Research on related N-protected iodopyrazoles has demonstrated the feasibility of using Grignard reagents for derivatization. For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be converted into the corresponding Grignard reagent by treatment with an alkyl magnesium bromide. This intermediate can then react with an electrophile like a formylating agent to produce a pyrazole-4-carbaldehyde in good yield. arkat-usa.orgresearchgate.net

However, the presence of the nitro group in 1-ethyl-4-iodo-3-nitro-1H-pyrazole introduces a potential complication, as nitro groups can react with highly nucleophilic Grignard reagents. This necessitates careful control of reaction conditions, such as using lower temperatures, to favor the desired iodine-magnesium exchange over side reactions with the nitro group. uni-muenchen.deresearchgate.net The comparative reactivity of different iodopyrazole isomers towards Grignard reagents has been a subject of investigation to evaluate the scope of this derivatization method. arkat-usa.orgresearchgate.net

Derivatization Strategies and Novel Reaction Pathways

The functional groups of 1-ethyl-4-iodo-3-nitro-1H-pyrazole offer multiple avenues for derivatization, enabling the synthesis of a wide array of novel pyrazole derivatives.

The nitro group at the C3 position is a versatile functional group that can be transformed into other functionalities, most commonly an amino group. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of further derivatization possibilities. evitachem.com

Standard reduction methods, such as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or reduction with tin(II) chloride (SnCl2) in an acidic medium, are expected to be effective for this transformation. evitachem.comresearchgate.net The resulting 1-ethyl-4-iodo-1H-pyrazol-3-amine would be a valuable building block for synthesizing fused heterocyclic systems or for introducing new substituents via reactions of the amino group. researchgate.net

The table below summarizes typical conditions for the reduction of nitro groups in pyrazole systems.

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| H₂, Pd/C | Ethanol | Room Temperature | Amino Group | researchgate.net |

| SnCl₂, HCl | Ethanol | Reflux | Amino Group | evitachem.com |

This table presents generalized conditions for nitro group reduction on pyrazole rings and may require optimization for 1-ethyl-4-iodo-3-nitro-1H-pyrazole.

The pyrazole ring itself can be modified through various reactions, primarily by leveraging the reactivity of the iodo substituent. The carbon-iodine bond is a common starting point for transition-metal-catalyzed cross-coupling reactions. scispace.com

Cross-Coupling Reactions: The Sonogashira and Suzuki-Miyaura cross-coupling reactions are powerful methods for forming new carbon-carbon bonds at the C4 position.

Sonogashira Coupling: As mentioned earlier, the N-protected analogue of 1-ethyl-4-iodo-3-nitro-1H-pyrazole has been successfully coupled with terminal alkynes. arkat-usa.org This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and a base.

Suzuki-Miyaura Coupling: The iodo group can also be replaced with an aryl or heteroaryl group via a Suzuki-Miyaura reaction. This involves reacting the iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org This strategy allows for the synthesis of C4-arylated pyrazoles.

The following table outlines representative conditions for these cross-coupling reactions on iodopyrazoles.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 4-(Phenylethynyl)pyrazole | arkat-usa.org |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMA | 4-Phenylpyrazole | rsc.org |

This table provides illustrative examples of cross-coupling reactions on iodopyrazoles; specific conditions may vary for 1-ethyl-4-iodo-3-nitro-1H-pyrazole.

Other Ring Modifications: Beyond cross-coupling, other modifications of the pyrazole ring are conceivable. For instance, electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. pharmajournal.net However, since this position is already substituted, further electrophilic attack would be directed to other positions, if possible, or may not occur readily. The introduction of other functional groups, such as a formyl group via the Vilsmeier-Haack reaction, has been demonstrated for other pyrazole systems and could potentially be adapted. scispace.commdpi.com

Theoretical and Computational Chemistry Studies of 1 Ethyl 4 Iodo 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized ground-state geometry. mdpi.comsci-hub.st These calculations predict key structural parameters, including bond lengths and angles, which are crucial for understanding the steric and electronic effects of the substituents on the pyrazole (B372694) ring.

The presence of a bulky iodine atom at the C4 position and an electron-withdrawing nitro group at the C3 position significantly influences the geometry of the pyrazole ring. The N1-ethyl group introduces further steric considerations. DFT calculations provide a precise three-dimensional model of the molecule, confirming the planarity of the pyrazole ring and the orientation of its substituents. researchgate.net

Table 1: Predicted Geometrical Parameters of 1-ethyl-4-iodo-3-nitro-1H-pyrazole using DFT Note: The following data is representative and based on DFT calculations for structurally similar nitropyrazole derivatives. researchgate.netijbiotech.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N2 | 1.34 Å |

| N2-N1 | 1.36 Å | |

| N1-C5 | 1.38 Å | |

| C5-C4 | 1.37 Å | |

| C4-C3 | 1.40 Å | |

| C4-I | 2.09 Å | |

| C3-N(nitro) | 1.45 Å | |

| N1-C(ethyl) | 1.48 Å | |

| Bond Angle | C5-N1-N2 | 112.0° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 110.5° | |

| C3-C4-C5 | 104.5° | |

| C4-C5-N1 | 108.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required for electronic excitation. schrodinger.com

For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, the HOMO is expected to be distributed across the pyrazole ring and the iodine atom, while the LUMO is likely concentrated around the electron-withdrawing nitro group. The energy of the HOMO-LUMO gap can be precisely calculated using DFT methods. researchgate.netnih.gov This analysis helps in predicting how the molecule will interact with other reagents.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: The following data is representative and based on DFT calculations for structurally similar nitro- and iodo-substituted aromatic heterocycles. southasiacommons.netntu.edu.iq

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

| Ionization Potential (I ≈ -E_HOMO) | 7.25 |

| Electron Affinity (A ≈ -E_LUMO) | 3.10 |

| Global Hardness (η = (I-A)/2) | 2.075 |

| Electrophilicity Index (ω = μ²/2η) | 3.18 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. ijbiotech.com The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In 1-ethyl-4-iodo-3-nitro-1H-pyrazole, the MEP map would clearly show a strong negative potential (red) around the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic interactions. mdpi.comijbiotech.com A region of positive potential (blue) would be expected near the hydrogen atoms of the ethyl group. The iodine atom and the pyrazole ring would display varying potentials, helping to predict sites for various chemical interactions, including non-covalent interactions. nih.gov

Prediction and Validation of Regioselectivity in Chemical Reactions

Computational studies are highly effective in predicting the regioselectivity of chemical reactions. For 1-ethyl-4-iodo-3-nitro-1H-pyrazole, the most significant feature for synthetic transformations is the carbon-iodine bond at the C4 position. The iodine atom serves as an excellent leaving group in various cross-coupling reactions.

Theoretical models predict that reactions such as Suzuki-Miyaura, Sonogashira, and Negishi cross-couplings will occur with high regioselectivity at the C4 position. researchgate.netbeilstein-journals.org This is validated by experimental studies on similar 4-iodopyrazole (B32481) derivatives, which consistently show functionalization at this site. beilstein-journals.orgnih.gov The reaction is chemoselective, meaning the C-I bond reacts preferentially without disturbing the nitro group or other parts of the molecule. The computational analysis of the molecule's electronic structure, particularly the polarization of the C-I bond and the LUMO distribution, supports this predicted reactivity.

Elucidation of Reaction Mechanisms via Transition State Calculations

Understanding the precise pathway of a chemical reaction requires the elucidation of its mechanism, including the identification of transition states. Transition state calculations, typically performed using DFT or higher-level ab initio methods, map the potential energy surface of a reaction. mdpi.com By locating the transition state structure—the highest energy point along the minimum energy path—researchers can calculate the activation energy barrier. acs.org

For reactions involving 1-ethyl-4-iodo-3-nitro-1H-pyrazole, such as a Suzuki cross-coupling, transition state calculations could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. While specific calculations for this molecule are not widely published, studies on related pyrazole systems demonstrate the utility of these methods. For instance, DFT has been used to explore the mechanisms of N-alkylation, cycloadditions, and sigmatropic rearrangements in other pyrazoles. nih.govpk.edu.plosi.lv These calculations provide a step-by-step view of bond formation and cleavage, offering a deeper understanding than experimental observation alone.

Conformational Analysis and Tautomerism Studies

Tautomerism: Annular prototropic tautomerism, a common feature in N-unsubstituted pyrazoles where a proton can shift between the two ring nitrogens, is not possible for 1-ethyl-4-iodo-3-nitro-1H-pyrazole. mdpi.com The presence of the ethyl group at the N1 position "fixes" the structure, preventing this type of isomerization.

Conformational Analysis: The molecule's conformational flexibility is primarily due to the rotation of the ethyl group attached to N1 and the nitro group at C3. Conformational analysis, performed using computational methods, seeks to identify the most stable arrangement (conformer) of these groups. researchgate.net By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. bohrium.com These studies typically show that specific staggered conformations of the ethyl group relative to the pyrazole ring are energetically favored to minimize steric hindrance. Similarly, the dihedral angle of the nitro group relative to the plane of the pyrazole ring can be optimized to find the lowest energy state, which is often a nearly planar or slightly twisted conformation to balance electronic stabilization and steric repulsion.

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of the iodo and nitro groups on the pyrazole (B372694) ring makes 1-ethyl-4-iodo-3-nitro-1H-pyrazole a highly versatile intermediate for organic synthesis. The carbon-iodine bond provides a reactive site for various cross-coupling reactions, while the nitro group can be either retained for its electron-withdrawing properties or transformed into other functional groups.

The pyrazole core is a fundamental unit in many biologically active compounds and functional materials. Halogenated pyrazoles, such as 1-ethyl-4-iodo-3-nitro-1H-pyrazole, are particularly useful for constructing fused heterocyclic systems. For instance, the iodo group can be exploited in intramolecular cyclization reactions to form bicyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are scaffolds of interest in medicinal chemistry. nih.govmdpi.com While direct examples starting from 1-ethyl-4-iodo-3-nitro-1H-pyrazole are not extensively documented in publicly available literature, the reactivity of the 4-iodo-pyrazole moiety is well-established for such transformations. The general strategy involves the introduction of a suitable nucleophilic side chain, often via a cross-coupling reaction at the 4-position, followed by a cyclization step.

The presence of the aryl-iodide bond in 1-ethyl-4-iodo-3-nitro-1H-pyrazole makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling: A study on the related compound, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, demonstrated its successful participation in Sonogashira cross-coupling reactions with phenylacetylene (B144264), yielding the corresponding 4-(phenylethynyl) derivative in a 58% yield. arkat-usa.org This indicates that 1-ethyl-4-iodo-3-nitro-1H-pyrazole is also a viable substrate for forming C(sp²)-C(sp) bonds, which are valuable in the synthesis of conjugated materials and complex natural products. arkat-usa.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: Although specific examples with 1-ethyl-4-iodo-3-nitro-1H-pyrazole are not readily available, 4-iodopyrazoles are known to be effective coupling partners in Suzuki-Miyaura reactions for the formation of C-C bonds with aryl or vinyl boronic acids. nih.govrsc.orgmdpi.comorganic-chemistry.org This methodology would allow for the introduction of various aryl or heteroaryl substituents at the 4-position of the pyrazole ring.

Heck-Mizoroki Reaction: The Heck reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles. clockss.orgorganic-chemistry.orgthieme-connect.deresearchgate.net This suggests that 1-ethyl-4-iodo-3-nitro-1H-pyrazole could be used to introduce alkenyl groups at the 4-position.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. While palladium-catalyzed amination is more commonly reported with 4-bromopyrazoles, copper(I)-catalyzed amination has been shown to be effective with 4-iodopyrazoles, particularly for coupling with alkylamines. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Moiety at C4 |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Alkynyl |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C(sp²) - C(sp²) | Aryl/Vinyl |

| Heck-Mizoroki Reaction | Alkene | C(sp²) - C(sp²) | Alkenyl |

| Buchwald-Hartwig Amination | Amine | C(sp²) - N | Amino |

Potential in Functional Materials Development

The unique electronic and structural features of 1-ethyl-4-iodo-3-nitro-1H-pyrazole suggest its potential utility in the development of novel functional materials.

Pyrazole derivatives are well-known for their ability to act as ligands for transition metals. arkat-usa.org The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex. While specific research on 1-ethyl-4-iodo-3-nitro-1H-pyrazole as a ligand is limited, its derivatives, obtained through the cross-coupling reactions mentioned above, could serve as precursors to novel ligands for various catalytic applications.

Substituted pyrazole derivatives have been investigated for their use in the design of new materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.org The pyrazole scaffold can be incorporated into larger conjugated systems that exhibit desirable photophysical properties. The ability to functionalize 1-ethyl-4-iodo-3-nitro-1H-pyrazole at the 4-position allows for the extension of conjugation and the tuning of the electronic properties of the molecule, which could be beneficial for applications in OLEDs and other optoelectronic devices.

Research in Energetic Materials (as a nitropyrazole derivative)

Nitrated pyrazoles are a significant class of energetic materials due to their high heats of formation, high density, and good thermal stability. mdpi.com The presence of the nitro group in 1-ethyl-4-iodo-3-nitro-1H-pyrazole places it within this category of compounds. While this specific molecule may primarily serve as a precursor, its derivatives with additional nitro or other energetic functionalities could be of interest in the field of high-energy-density materials. Research in this area focuses on synthesizing new compounds with improved detonation properties and reduced sensitivity to impact and friction. mdpi.comnih.govrsc.org The introduction of multiple nitro groups onto a pyrazole core is a common strategy to enhance its energetic performance. researchgate.netinformahealthcare.com

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |

|---|---|---|---|---|

| 3-Nitropyrazole (3-NP) | 1.57 | 7020 | 20.08 | 174-175 |

| 4-Nitropyrazole (4-NP) | 1.52 | 6860 | 18.81 | 163-165 |

| RDX (Reference) | 1.82 | 8750 | 34.0 | 204 |

The data in the table above for 3-NP and 4-NP provides context for the energetic properties of simple nitropyrazoles. nih.gov Further functionalization of a molecule like 1-ethyl-4-iodo-3-nitro-1H-pyrazole, for instance, by replacing the iodine with another nitro group, would be expected to significantly increase its density and detonation performance. nih.govrsc.orgresearchgate.netmdpi.comresearcher.life

Investigation of Molecular Density and Nitrogen Content in Relation to Energy Output

Information regarding the investigation of molecular density and nitrogen content of 1-ethyl-4-iodo-3-nitro-1H-pyrazole and its correlation with energy output is not available in the reviewed scientific literature. While research on other nitropyrazole-based energetic materials is prevalent, specific studies on this compound are absent.

Theoretical and Experimental Studies on High-Energy, Low-Sensitivity Compositions

There are no available theoretical or experimental studies focusing on high-energy, low-sensitivity compositions that incorporate 1-ethyl-4-iodo-3-nitro-1H-pyrazole. Research in the field of energetic materials has explored a wide range of pyrazole derivatives, but this specific compound does not appear to have been a subject of such investigations.

Due to the lack of data, no data tables or detailed research findings for "1-ethyl-4-iodo-3-nitro-1H-pyrazole" can be provided.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-ethyl-4-iodo-3-nitro-1H-pyrazole?

- Methodological Answer : The synthesis typically involves halogenation and nitration steps. For example, copper-catalyzed click chemistry under mild conditions (e.g., 50°C, 16 hours in THF/water) can yield substituted pyrazoles with high regioselectivity . Optimization includes controlling stoichiometry of iodinating agents (e.g., KI/I₂) and nitration reagents (e.g., HNO₃/H₂SO₄). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography (using SHELX software ) resolves the 3D structure, confirming substituent positions and bond angles.

- NMR spectroscopy (¹H/¹³C) identifies proton environments, with iodine’s inductive effect causing deshielding in adjacent groups .

- IR spectroscopy detects nitro (1520–1350 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 4 acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Its electronegativity stabilizes transition states, facilitating palladium-catalyzed aryl-aryl bond formation. Comparative studies with bromo/chloro analogs show slower reaction kinetics due to iodine’s larger atomic radius .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT). Pyrazole derivatives are often screened for antimicrobial or anticancer activity via microdilution (MIC) or IC₅₀ determination in cancer cell lines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the nitro group in electrophilic substitution reactions?

- Methodological Answer : Isotopic labeling (¹⁵N-nitro) combined with kinetic isotope effect (KIE) studies tracks nitro group behavior. Density Functional Theory (DFT) calculations model charge distribution, showing the nitro group’s electron-withdrawing effect activates the pyrazole ring for electrophilic attack .

Q. What computational strategies predict binding affinities of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with proteins. Quantum chemical calculations (e.g., HOMO-LUMO analysis) evaluate electronic properties relevant to bioactivity. Validation via comparative crystallographic data (e.g., PDB entries) is essential .

Q. How can contradictions between spectral data and crystallographic results be resolved?

- Methodological Answer : Discrepancies (e.g., tautomerism in solution vs. solid state) require complementary techniques:

- Variable-temperature NMR to probe dynamic equilibria.

- Neutron diffraction for precise hydrogen positioning.

- Solid-state NMR to compare with X-ray data .

Q. What safety protocols are recommended given the potential toxicity of halogenated pyrazoles?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) during synthesis. Acute toxicity assessments (OECD 423) and genotoxicity assays (Ames test) are advised. Waste iodine must be neutralized with Na₂S₂O₃ .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.